
Phenacetin
Overview
Description
Phenacetin, known chemically as N-(4-ethoxyphenyl)acetamide, is a well-known pharmaceutical compound that has a storied history in medicinal chemistry. Initially synthesized in 1878 and introduced for medical use in 1887, this compound gained popularity as an analgesic and antipyretic. It was one of the first synthetic fever reducers to go on the market and was widely used until the third quarter of the twentieth century .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenacetin can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkyl halide with the conjugate base of an alcohol or phenol. Specifically, acetaminophen (p-acetamidophenol) reacts with ethyl iodide in the presence of anhydrous potassium carbonate in 2-butanone to yield this compound . Another method involves the reaction of p-ethoxyaniline with acetic acid and hydrazine hydrate, followed by neutralization with sodium bicarbonate and extraction with chloroform .
Industrial Production Methods: Industrial production of this compound typically follows the Williamson ether synthesis route due to its efficiency and high yield. The process involves heating the reactants under reflux conditions and subsequent recrystallization to purify the product .
Chemical Reactions Analysis
Chemical Reactions Involving Phenacetin
This compound undergoes various chemical reactions, primarily through metabolic pathways in biological systems. These reactions can be categorized into the following types:
Metabolism of this compound
The metabolism of this compound occurs mainly in the liver and involves several pathways leading to the formation of various metabolites. Key metabolic reactions include:
-
N-hydroxylation : this compound can be converted to N-hydroxythis compound, which can further undergo sulfation or glucuronidation.
-
O-deethylation : This reaction converts this compound into acetaminophen (paracetamol), a more widely used analgesic.
-
Epoxidation : this compound can also be transformed into epoxide derivatives, which are reactive intermediates that may lead to the formation of alkylating and arylating metabolites.
Key Metabolites
The primary metabolites of this compound include:
-
Acetaminophen : Formed via O-deethylation.
-
N-acetyl-p-benzoquinone imine : A reactive metabolite formed from N-hydroxylated this compound that can covalently bind to proteins.
-
Acetamide : Another significant metabolite produced during the metabolism of this compound.
Experimental Findings
Research has demonstrated several important findings regarding the chemical reactions of this compound:
Metabolite Identification
In a study involving rats, four new metabolites were identified in urine after administration of radiolabeled this compound. These included:
-
N-acetyl-S-ethylcysteine
-
Quinol
-
Acetamide
-
N-acetyl-S-2-(4-ethoxyacetanilido)cysteine S-oxide
These metabolites were characterized using techniques such as gas-liquid chromatography and thin-layer chromatography, indicating the complexity of this compound's metabolic fate in biological systems .
Reactive Metabolites
This compound's metabolism can lead to the formation of reactive metabolites that pose risks for toxicity. Notably, N-acetyl-p-benzoquinone imine is a significant reactive metabolite that can bind covalently to proteins, potentially leading to adverse effects such as nephrotoxicity .
Mechanisms of Toxicity
The mechanisms by which this compound and its metabolites exert toxic effects involve oxidative stress and the formation of adducts with cellular macromolecules. This has been linked to renal damage and other systemic effects observed in chronic users .
Scientific Research Applications
Phenacetin has found relevance in scientific research despite its diminished use in medical practice. It serves as a chemical intermediate in the synthesis of dyes and pharmaceuticals, contributing to advancements in multiple scientific domains. Its unique properties have facilitated the development of compounds and formulations that have subsequently enriched the pharmaceutical industry . Additionally, this compound’s thermodynamic properties have been studied in solid state and saturated solutions, providing valuable insights into its behavior in various solvents .
Mechanism of Action
Phenacetin exerts its analgesic effects by acting on the sensory tracts of the spinal cord. It also has a depressant action on the heart, acting as a negative inotrope. As an antipyretic, this compound acts on the brain to decrease the temperature set point. In vivo, this compound is metabolized to paracetamol (acetaminophen), which is the clinically relevant analgesic. The compound inhibits the enzyme cyclooxygenase, leading to a reduction in the synthesis of prostaglandins, which are mediators of pain and fever .
Comparison with Similar Compounds
Phenacetin is structurally similar to paracetamol (acetaminophen), with the primary difference being the presence of an ethoxy group in this compound instead of a hydroxyl group in paracetamol. Both compounds inhibit cyclooxygenase enzymes to relieve pain, but paracetamol is considered a safer alternative with fewer side effects . Other similar compounds include acetophenetidin and acetophenetidine, which share similar analgesic and antipyretic properties .
This compound’s historical significance and unique properties have left a lasting impact on medicinal chemistry and pharmaceutical research. Despite its withdrawal from the market due to safety concerns, its legacy continues to inspire scientific advancements.
Biological Activity
Phenacetin, a non-opioid analgesic and antipyretic, was widely used in the past for pain relief and fever reduction. However, its use has been curtailed due to concerns over its safety profile, particularly regarding its carcinogenic potential. This article explores the biological activity of this compound, focusing on its metabolism, toxicological effects, and links to cancer.
This compound (N-(4-hydroxyphenyl)acetamide) is a white, odorless crystalline powder that is soluble in water and alcohol. Its chemical structure allows it to undergo extensive metabolic transformations in the body. Primarily metabolized in the liver, this compound is converted into several metabolites, the most notable being paracetamol (acetaminophen) through oxidative de-ethylation mediated by cytochrome P450 enzymes (CYP1A2) .
Metabolic Pathways
The metabolic pathways of this compound include:
- De-ethylation : Conversion to paracetamol.
- N-deacetylation : Formation of p-aminophenol.
- Hydroxylation : Introduction of hydroxyl groups leading to various metabolites.
Studies indicate that approximately 75% to 80% of an orally administered dose of this compound is metabolized to paracetamol in humans, with less than 1% excreted unchanged .
Toxicological Effects
This compound has been associated with several adverse health effects, particularly concerning renal function and carcinogenicity.
Renal Toxicity
Long-term use of this compound-containing analgesics has been linked to renal papillary necrosis and chronic interstitial nephritis. In animal studies, such as those conducted on rats, this compound exposure led to significant renal pathology including hyperplasia and carcinoma development .
Table 1: Summary of Renal Effects in Animal Studies
Study Type | Dose (mg/kg/day) | Observed Effects |
---|---|---|
Long-term dietary exposure | 268 | Epithelial hyperplasia in renal papillae |
Short-term gavage treatment | 100 - 1250 | Increased olfactory epithelial cell replication |
Carcinogenic Potential
This compound has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating it is "probably carcinogenic to humans" based on sufficient evidence from animal studies .
Case-Control Studies
Several epidemiological studies have investigated the association between this compound use and cancer risk:
- A case-control study in Minneapolis reported an odds ratio (OR) of 1.7 for renal cell cancer among regular users of this compound-containing analgesics .
- Contrasting findings were observed in a Shanghai study where no significant association was found (OR: 2.3) .
Table 2: Summary of Epidemiological Findings
Study Location | Study Type | Findings |
---|---|---|
Minneapolis | Case-Control | OR: 1.7 for renal cell cancer |
Shanghai | Case-Control | No significant association found |
The biological activity of this compound is primarily attributed to its analgesic effects mediated through central nervous system pathways. It acts by inhibiting cyclooxygenase enzymes (COX), leading to decreased synthesis of prostaglandins involved in pain and fever responses.
Q & A
Basic Research Questions
Q. What are the key safety concerns that led to the withdrawal of phenacetin from clinical use, and how do these inform contemporary toxicological studies?
- Methodological Answer : this compound was banned due to nephrotoxicity (renal papillary necrosis, interstitial nephritis) and carcinogenicity (urinary tract tumors in animal models). Researchers should prioritize in vivo models to assess dose-dependent nephrotoxicity and carcinogenic metabolites like N-acetyl-p-benzoquinoneimine (NAPQI). Case-control studies (e.g., Sandler et al., 1989) demonstrated elevated renal disease risk in daily this compound users (adjusted odds ratio: 5.11) .
- Key Data :
- Animal carcinogenicity: 100% incidence of urinary tract tumors in rats fed this compound (Isaka et al., 1979) .
- Human renal disease risk: Adjusted odds ratio of 5.11 for daily this compound users .
Q. What experimental models are commonly used to study this compound’s metabolic pathways and toxicity mechanisms?
- Methodological Answer :
- In vitro : Recombinant CYP1A2 enzyme assays (e.g., baculovirus/insect cell systems) quantify this compound metabolism to acetaminophen, with kinetic parameters (Km: 82.04 μM, Vmax: 1.78 nmol/min/mg protein) .
- In vivo : Rodent models monitor renal biomarkers (serum creatinine, proteinuria) and oxidative stress markers (glutathione depletion). Longitudinal studies comparing high/low this compound intake cohorts are critical .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s carcinogenicity between animal models and human epidemiological studies?
- Methodological Answer : Discrepancies arise from differences in exposure duration, metabolite accumulation, and confounding factors (e.g., concurrent analgesic use in humans). To address this:
Retrospective cohort analysis : Correlate this compound usage duration with cancer incidence in historical medical records.
Cross-species comparative toxicogenomics : Identify conserved pathways (e.g., oxidative stress response genes) using RNA-seq in rodent and human renal tissues .
- Key Insight : Human studies lack direct this compound exposure data due to post-ban restrictions, necessitating surrogate biomarkers like urinary acetaminophen conjugates .
Q. What methodological strategies optimize the synthesis of this compound derivatives while minimizing impurities in preclinical studies?
- Methodological Answer : Two synthesis routes are validated:
Williamson Ether Synthesis : React p-nitrophenol with ethyl iodide, followed by acetylation. Yields >90% with recrystallization purity >99.5% .
Amide Synthesis : Direct acetylation of p-phenetidine. Requires strict pH control (HCl catalysis) to avoid byproducts like p-ethoxyacetanilide isomers .
- Quality Control :
- HPLC : Monitor retention times (this compound: 3.0 min) and quantify impurities (<0.5%) .
- Melting Point : Pure this compound melts at 134–135°C .
Q. How can researchers design studies to elucidate the mechanism of this compound-induced nephropathy while accounting for confounding variables?
- Methodological Answer :
- Controlled longitudinal studies : Track serum creatinine levels in this compound-administered rodents with paired histopathology (e.g., renal papillary necrosis grading).
- Metabolomics : Profile urinary NAPQI-glutathione adducts via LC-MS to correlate oxidative stress with renal dysfunction .
Q. Methodological Guidance Table
Properties
CAS No. |
69323-74-6 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
184.25 g/mol |
IUPAC Name |
N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1D3,3D2 |
InChI Key |
CPJSUEIXXCENMM-WNWXXORZSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C |
Synonyms |
N-[(4-(Ethoxy-d5)phenyl]acetamide; p-Acetophenetidide-d5; 4-(Acetylamino)phenetole-d5; 4-(Ethoxy-d5)-1-acetylaminobenzene; 4-(Ethoxy-d5)acetanilide; 4’-(Ethoxy-d5)acetanilide; Aceto-4-phenetidine; Acetophenetidin-d5; Acetophenetidine-d5; Acetopheneti |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.